(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine (2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20429963
InChI: InChI=1S/C11H12F3N3/c1-7-16-9-4-8(5-15)2-3-10(9)17(7)6-11(12,13)14/h2-4H,5-6,15H2,1H3
SMILES:
Molecular Formula: C11H12F3N3
Molecular Weight: 243.23 g/mol

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine

CAS No.:

Cat. No.: VC20429963

Molecular Formula: C11H12F3N3

Molecular Weight: 243.23 g/mol

* For research use only. Not for human or veterinary use.

(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine -

Specification

Molecular Formula C11H12F3N3
Molecular Weight 243.23 g/mol
IUPAC Name [2-methyl-1-(2,2,2-trifluoroethyl)benzimidazol-5-yl]methanamine
Standard InChI InChI=1S/C11H12F3N3/c1-7-16-9-4-8(5-15)2-3-10(9)17(7)6-11(12,13)14/h2-4H,5-6,15H2,1H3
Standard InChI Key LNHVQJJPQMUVFS-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1CC(F)(F)F)C=CC(=C2)CN

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring and an imidazole moiety. Key substituents include:

  • A methyl group at position 2 of the imidazole ring.

  • A 2,2,2-trifluoroethyl group at position 1.

  • A methanamine (-CH2NH2) group at position 5 of the benzene ring .

This configuration introduces both lipophilic (trifluoroethyl) and hydrophilic (methanamine) regions, enhancing its potential for membrane permeability and target engagement.

Molecular Data

PropertyValueSource
Molecular FormulaC11H12F3N3
Molecular Weight243.23 g/mol
IUPAC Name[2-methyl-1-(2,2,2-trifluoroethyl)benzimidazol-5-yl]methanamine
SMILESCC1=NC2=C(N1CC(F)(F)F)C=CC(=C2)CN
InChIKeyLNHVQJJPQMUVFS-UHFFFAOYSA-N

The trifluoroethyl group significantly impacts electronic properties, with fluorine atoms inducing electron-withdrawing effects that stabilize the imidazole ring.

Synthetic Pathways and Chemical Behavior

Synthesis Strategies

While no explicit synthesis route for this compound is documented, analogous benzimidazole derivatives are typically synthesized via:

  • Condensation Reactions: Cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions .

  • Substitution Reactions: Introduction of alkyl/aryl groups via nucleophilic substitution or alkylation .

For example, methyl 2-(1H-benzo[d]imidazol-2-yl)acetate (CAS: 49672-05-1) is synthesized using thionyl chloride and methanol, yielding an 86% product . A similar approach could apply to the target compound, substituting trifluoroethyl bromide for alkylation.

Stability and Reactivity

  • Acid-Base Behavior: The methanamine group (pKa ~10.6) confers basicity, enabling salt formation with acids .

  • Thermal Stability: Benzimidazoles generally exhibit stability up to 200°C, though trifluoroethyl groups may lower decomposition thresholds .

Applications and Research Directions

Therapeutic Prospects

AreaRationaleChallenges
Antiparasitic AgentsStructural similarity to albendazole Selectivity vs. host cells
AntidepressantsMethanamine as a serotonin analog Off-target receptor binding
Anticancer AgentsFluorinated groups enhancing DNA intercalationToxicity profiling

Material Science Applications

  • Fluorescent Probes: Benzimidazoles emit fluorescence under UV; trifluoroethyl groups may tune emission wavelengths.

  • Coordination Chemistry: The methanamine group could act as a ligand for metal ions .

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